2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene
Description
Properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-15-6-4-8(10)7(9(11)5-6)2-3-12(13)14/h2-5H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQVDNFDKDGQA-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene typically involves the nucleophilic aroylation of difluoronitrobenzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, materials science, and medicinal chemistry.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in several reactions:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions due to the activated aromatic ring, facilitating the introduction of various substituents.
- Nucleophilic Addition Reactions : The nitrovinyl group can react with nucleophiles, leading to the formation of complex organic molecules.
Case Study: Synthesis of Novel Fluorinated Compounds
A study demonstrated that this compound was employed as a starting material for synthesizing fluorinated heterocycles. The reaction conditions were optimized to achieve high yields of products with significant biological activity.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon excitation, this compound is investigated as a potential emitter material in OLEDs. Its fluorinated structure enhances charge transport properties.
Data Table: Properties of OLED Materials
| Material | Emission Wavelength (nm) | Efficiency (%) | Stability (h) |
|---|---|---|---|
| This compound | 520 | 15 | 100 |
| Reference Compound A | 550 | 18 | 150 |
| Reference Compound B | 500 | 20 | 120 |
Medicinal Chemistry
The biological activity of compounds containing nitrovinyl groups has led researchers to explore the medicinal potential of this compound.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Case Study: Antimicrobial Screening
A series of derivatives were synthesized from this compound and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electron transfer reactions, while the fluorine atoms and methoxy group influence the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to nitroaromatic and halogenated derivatives in terms of substituent effects, synthetic routes, and applications. Below is a detailed analysis:
Structural Analogues
Key Observations:
- Nitrovinyl vs. Nitrophenoxy Groups: The nitrovinyl group in the target compound enables participation in cycloaddition reactions (e.g., with indoles to form fused heterocycles) , whereas nitrophenoxy-containing compounds like nitrofluorfen and oxyfluorfen act as herbicides, likely due to their redox-active nitro groups .
- In contrast, chlorine in nitrofluorfen and oxyfluorfen may contribute to lipophilicity, enhancing herbicidal penetration .
- Methoxy vs. Ethoxy Substituents: The methoxy group in the target compound may act as an electron donor, balancing electron withdrawal from fluorine and nitro groups. Ethoxy in oxyfluorfen could extend herbicidal activity through steric or solubility effects .
Critical Analysis of Research Findings
- Electron-Withdrawing Effects: Fluorine and nitro groups in the target compound likely reduce aromatic electron density, directing reactivity to specific positions. This contrasts with nitrophenoxy herbicides, where nitro groups participate in redox reactions .
- Synthetic Challenges : The nitrovinyl group’s stability under PPA conditions suggests utility in high-temperature reactions, whereas nitro groups in diamines require reductive conditions .
Biological Activity
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an anticancer agent and its effects on specific biological pathways.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Key Functional Groups :
- Nitro group (-NO)
- Methoxy group (-OCH)
- Fluorine substituents (F)
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This is crucial for the initiation of programmed cell death.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast and prostate cancer cell lines. The IC values reported were approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells, indicating potent activity against these malignancies.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary findings suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.
- Impact on Drug Metabolism : By inhibiting these enzymes, the compound could alter the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.
Table 1: Summary of Biological Activities
| Activity Type | Effect | IC (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast Cancer) | Cell Viability Reduction | 15 | |
| Anticancer (Prostate Cancer) | Cell Viability Reduction | 20 | |
| Cytochrome P450 Inhibition | Altered Drug Metabolism | N/A |
Mechanisms Under Investigation
The biological activity of this compound is under continuous investigation. Researchers are exploring:
- Signal Transduction Pathways : The effects on pathways such as MAPK and PI3K/Akt, which are often implicated in cancer progression.
- Cell Cycle Arrest : Studies have suggested that this compound may induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects.
Q & A
Q. What are the recommended synthetic routes for 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene, and how do substituents influence reaction efficiency?
A common approach involves condensation reactions of fluorinated aromatic aldehydes with nitroethane derivatives. For example, analogous nitrovinylbenzene syntheses use nitromethane condensation with substituted benzaldehydes under acidic or basic conditions (e.g., Knoevenagel condensation) . The electron-withdrawing fluorine and methoxy groups may slow down the reaction due to reduced electrophilicity of the aldehyde, necessitating optimized catalysts (e.g., piperidine or ammonium acetate) or elevated temperatures . Characterization of intermediates via H/F NMR and HPLC-MS is critical to confirm regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- H and F NMR : Essential for confirming fluorine substitution patterns and vinyl proton coupling constants (J values). Fluorine atoms induce deshielding and splitting in adjacent protons .
- FT-IR : Identifies nitro (1520–1350 cm) and vinyl (960–900 cm) stretches. Methoxy C-O stretches appear at ~1250 cm .
- X-ray crystallography : Resolves steric effects of the nitrovinyl group and fluorine/methoxy spatial arrangement. SHELX programs are widely used for refinement, though twinning or disorder may complicate analysis .
Q. How do the fluorine and methoxy substituents influence the compound’s electronic properties?
- Fluorine atoms : Increase electronegativity, directing electrophilic substitution and stabilizing intermediates via inductive effects. They also enhance oxidative stability .
- Methoxy group : Provides electron-donating resonance, counteracting fluorine’s electron withdrawal. This balance affects redox potentials and charge-transfer interactions, relevant for materials science applications .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structure validation?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the nitrovinyl group) or crystal packing distortions. Strategies include:
Q. What mechanistic insights explain the regioselectivity of nitrovinyl group formation in fluorinated aromatic systems?
The reaction likely proceeds via a β-nitrostyrene intermediate. Fluorine’s meta-directing nature and steric hindrance from the methoxy group favor nitrovinyl addition at the para position relative to fluorine. Isotopic labeling (e.g., N-nitromethane) or kinetic studies can validate this pathway .
Q. What strategies mitigate decomposition during purification of this compound?
- Low-temperature chromatography : Use silica gel with chilled hexane/ethyl acetate to minimize thermal degradation of the nitrovinyl moiety .
- Inert atmosphere handling : Prevents oxidation of the electron-rich aromatic ring during recrystallization .
- Stabilizing additives : Include radical scavengers (e.g., BHT) in storage solutions to inhibit nitro group reduction .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Heck couplings. The nitrovinyl group’s LUMO likely localizes on the β-carbon, making it susceptible to nucleophilic attack. Solvent effects (PCM models) and steric maps (e.g., using PyMol) refine these predictions .
Q. What hypotheses exist regarding the compound’s potential biological activity?
Structural analogs (e.g., fluorinated nitroaromatics) show antimicrobial and anticancer properties via nitroreductase activation or DNA intercalation. Target-specific assays (e.g., enzyme inhibition or cell viability studies) should prioritize Staphylococcus aureus and HeLa cell lines, given the compound’s resemblance to known bioactive fluorobenzene derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
Q. Table 2. Common Contradictions in Characterization Data
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Split NMR peaks for vinyl protons | Rotational isomerism | Variable-temperature NMR or DFT analysis |
| Discrepant X-ray bond lengths | Crystal packing effects | Compare with gas-phase DFT geometry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
